

Application Note: In Vitro Bioassays for Angiotensin (3-7) Activity[1]

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Compound of Interest

Compound Name: Angiotensin I/II (3-7)

CAS No.: 122483-84-5

Cat. No.: B040271

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Executive Summary

This application note details the in vitro characterization of Angiotensin (3-7) (Sequence: Val-Tyr-Ile-His-Pro), a bioactive pentapeptide metabolite of the Renin-Angiotensin System (RAS). [1] Historically overshadowed by Angiotensin II and Angiotensin (1-7), recent data identifies Ang (3-7) as a functional ligand that modulates the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP) and influences dopaminergic and oncogenic signaling pathways. This guide provides standardized protocols for peptide handling, IRAP enzymatic inhibition assays, and cell-based proliferation profiling, designed for drug discovery teams targeting the alternative RAS axis.[1]

Physiological Context & Mechanism

Angiotensin (3-7) is generated through the N-terminal cleavage of Angiotensin (1-7) by aminopeptidases or via the degradation of Angiotensin II and Angiotensin IV.[2] Unlike the classical vasoconstrictor Ang II, Ang (3-7) exhibits neuroprotective and memory-enhancing properties analogous to Angiotensin IV, primarily through interaction with the AT4 receptor system.

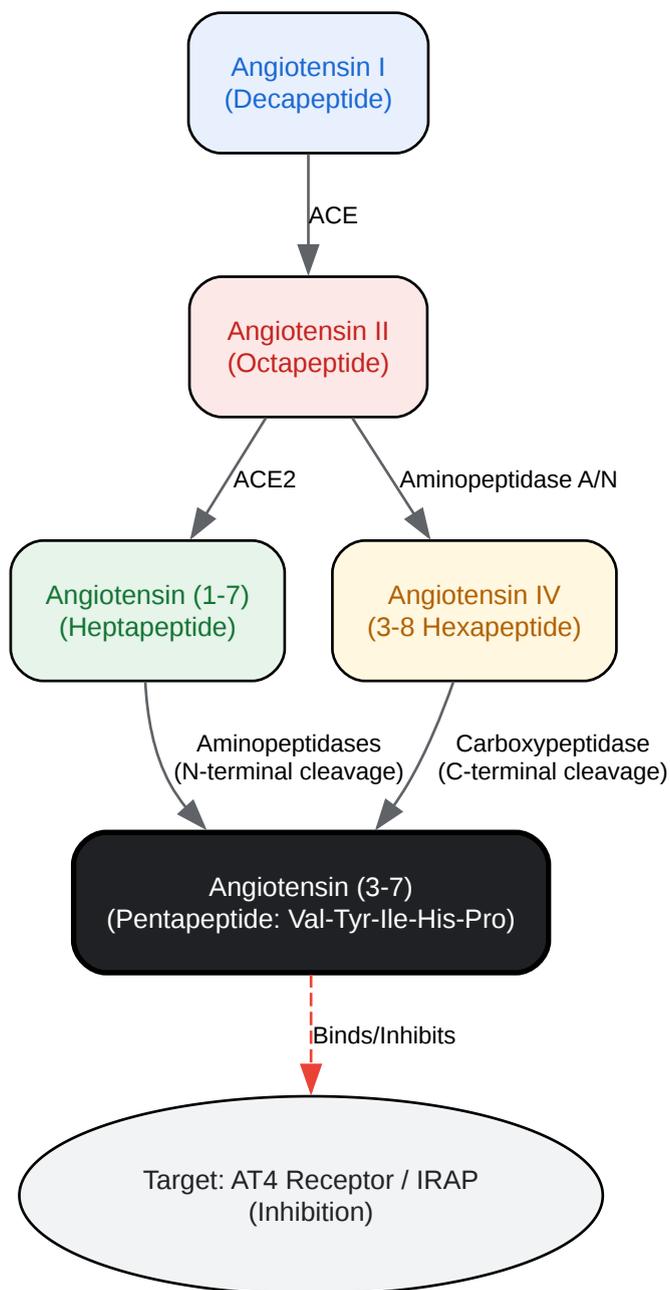
The Mechanism of Action: IRAP Inhibition

The "AT4 receptor" has been molecularly identified as Insulin-Regulated Aminopeptidase (IRAP).[3][4][5]

- Normal State: IRAP is a membrane-bound enzyme that cleaves neuropeptides (e.g., vasopressin, oxytocin) in the brain, reducing their availability for memory consolidation.[1]
- Ligand Binding: Ang (3-7) binds to the catalytic site of IRAP.
- Effect: This binding inhibits IRAP's enzymatic activity, extending the half-life of endogenous neuropeptides and enhancing cognitive function and glucose uptake (via GLUT4 co-trafficking).

Visualization: The RAS Metabolic Pathway

The following diagram illustrates the specific formation and degradation pathways relevant to Ang (3-7).



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Caption: Formation of Angiotensin (3-7) from precursor peptides Ang (1-7) and Ang IV, leading to interaction with the AT4/IRAP target.

Protocol A: Peptide Handling & Stability (Critical)

Rationale: Angiotensin peptides are highly susceptible to degradation by ubiquitous proteases in serum and cell culture media. Improper handling is the #1 cause of assay failure.

Reagents:

- Lyophilized Angiotensin (3-7) (Purity >98%).
- Solvent: Sterile, endotoxin-free water or 0.1% Acetic Acid (to prevent oxidation).[1]
- Peptidase Inhibitor Cocktail (e.g., Amastatin, Bestatin).

Procedure:

- Reconstitution: Dissolve lyophilized peptide to a stock concentration of 1 mM in sterile 0.1% acetic acid. Aliquot into low-binding tubes (20 µL/tube) to avoid freeze-thaw cycles.
- Storage: Store aliquots at -80°C. Stable for 6 months.
- Working Solution: Dilute immediately before use in assay buffer.
 - Critical Step: For cell culture assays longer than 1 hour, supplement media with 10 µM Amastatin to prevent rapid degradation of the N-terminus.[1]

Protocol B: IRAP Enzymatic Inhibition Assay

Rationale: This is the "Gold Standard" functional assay for Ang (3-7). It measures the peptide's ability to competitively bind the AT4/IRAP site and inhibit the cleavage of a synthetic chromogenic substrate.

Assay Principle: IRAP cleaves the synthetic substrate L-Leucine-p-nitroanilide (L-Leu-pNA), releasing yellow p-nitroaniline (pNA) measurable at 405 nm.[1] Ang (3-7) inhibits this reaction.
[1]

Materials:

- Enzyme: Recombinant Human IRAP (or membrane preparations from HEK293-AT4 cells).[1]
- Substrate: L-Leu-pNA (2 mM stock in DMSO).[1]
- Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

- Readout: Microplate reader (Absorbance 405 nm).

Step-by-Step Protocol:

- Preparation: Dilute rhIRAP to 5 µg/mL in HEPES buffer.
- Incubation:
 - Add 50 µL of Enzyme solution to a 96-well clear plate.
 - Add 20 µL of Ang (3-7) at varying concentrations (10^{-9} M to 10^{-5} M).
 - Incubate for 30 minutes at 37°C to allow binding equilibrium.
- Reaction Start: Add 30 µL of L-Leu-pNA substrate (Final conc: 100 µM).
- Kinetic Read: Measure Absorbance (405 nm) every 5 minutes for 60 minutes at 37°C.
- Analysis:
 - Calculate the initial velocity () from the linear portion of the curve.
 - Plot $\text{ngcontent-ng-c176312016}=\text{""}$ $_ngghost-ng-c3009799073=\text{""}$ class="inline ng-star-inserted"> vs. $\log[\text{Ang 3-7}]$.
 - Determine (Concentration required to inhibit 50% of IRAP activity).

Expected Results: Ang (3-7) typically exhibits an

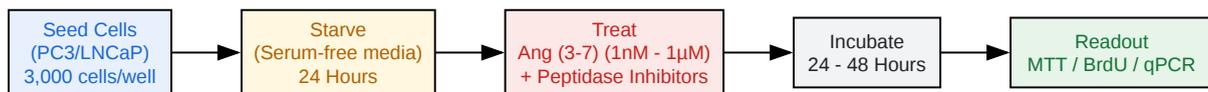
in the high nanomolar to low micromolar range, slightly less potent than Ang IV but distinct from Ang II (inactive at AT4).

Protocol C: Cell Proliferation & Signaling (Oncology Focus)

Rationale: Ang (3-7) has been shown to modulate proliferation in prostate cancer lines (PC3, LNCaP) and alter the expression of RAS receptors (AT1, AT2, Mas).

Cell Lines: PC3 (Androgen-independent) or LNCaP (Androgen-dependent).[1]

Experimental Workflow:



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Caption: Workflow for assessing Ang (3-7) effects on cell proliferation and gene expression.

Step-by-Step Protocol (Proliferation - MTT):

- Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight.
- Starvation: Replace media with serum-free RPMI-1640 for 24 hours to synchronize the cell cycle.
- Treatment:
 - Refresh media with 1% FBS (low serum).
 - Add Ang (3-7) (1 nM, 10 nM, 100 nM, 1 µM).[1]
 - Control: Vehicle (media only) and Ang (1-7) (positive control).
- Incubation: Incubate for 48 hours.
- Detection: Add MTT reagent (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO, and read at 570 nm.[1]

Gene Expression Profiling (qPCR):

- Target: Treat cells with 100 nM Ang (3-7) for 24 hours.
- Extract RNA: Standard Trizol/Column method.[1]
- Primers:
 - MAS1 (Mas Receptor)
 - LNPEP (IRAP/AT4)
 - AGTR1 (AT1 Receptor)
 - MKI67 (Proliferation marker)[6]
- Data Analysis: Calculate fold-change (). Ang (3-7) has been observed to upregulate MAS1 and LNPEP in PC3 cells.

Data Interpretation & Troubleshooting

Observation	Possible Cause	Corrective Action
No Effect in IRAP Assay	Peptide degradation	Ensure Ang (3-7) is stored at -80°C; do not reuse freeze-thaw aliquots.
High Background in MTT	Serum interference	Reduce FBS concentration to 0.5% - 1% during treatment phase. ^[1]
Inconsistent ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">	Enzyme instability	Use fresh rhIRAP; ensure pH is strictly 7.4 (IRAP is pH sensitive).
Lack of Specificity	Cross-reactivity	Use specific antagonists (e.g., A-779 for Mas, Divalinal-Ang IV for AT4) to validate receptor subtype.

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